molecular formula C17H16O5S B14227320 Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- CAS No. 821768-50-7

Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-

Cat. No.: B14227320
CAS No.: 821768-50-7
M. Wt: 332.4 g/mol
InChI Key: JIXXIHXLTKQSCR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- is a complex organic compound that features a benzoic acid core linked to a benzodioxole moiety via a hydroxypropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- typically involves the reaction of benzoic acid derivatives with benzodioxole-containing intermediates. One common method includes the use of thiol-ene click chemistry, where a thiol group reacts with an alkene in the presence of a photoinitiator under UV light. This method is favored for its high efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 1,3-benzodioxole and its derivatives. These intermediates are then subjected to further reactions to introduce the hydroxypropylthio group and link it to the benzoic acid core. The process may require purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can replace the hydroxypropylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole moiety but differs in the substituents attached to the benzoic acid core.

    2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}benzoic acid: Another similar compound with a benzodioxole group, but with different functional groups attached.

Uniqueness

Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

821768-50-7

Molecular Formula

C17H16O5S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfanylbenzoic acid

InChI

InChI=1S/C17H16O5S/c18-12(7-11-5-6-14-15(8-11)22-10-21-14)9-23-16-4-2-1-3-13(16)17(19)20/h1-6,8,12,18H,7,9-10H2,(H,19,20)

InChI Key

JIXXIHXLTKQSCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CSC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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